n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide
Description
Molecular Structure and Classification
The target compound belongs to the broader family of imidazopyridine boronic ester derivatives, which are characterized by the presence of both nitrogen-containing heterocyclic systems and organoboron functionality. The molecular framework consists of an imidazo[1,2-a]pyridine core structure that has been functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 6-position and an acetamide group at the 2-position. This structural arrangement places the compound within the classification of substituted imidazopyridines, specifically those containing pinacol boronic ester functionality.
The closely related compound N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazin-2-yl)acetamide has been extensively characterized and possesses the molecular formula C14H19BN4O3 with a molecular weight of 302.14 grams per mole. The structural analysis reveals that the tetramethyl-1,3,2-dioxaborolan-2-yl moiety serves as a protected form of boronic acid, commonly referred to as a pinacol ester, which provides enhanced stability and reactivity control during synthetic transformations.
The imidazopyridine scaffold represents a significant class of nitrogen-bridged heterocyclic compounds that have found widespread applications in medicinal chemistry, organometallic chemistry, and natural product synthesis. The specific substitution pattern in this compound creates a unique electronic environment that influences both its chemical reactivity and potential biological activity. The presence of the boronic ester functionality introduces nucleophilic character at the 6-position, making this compound particularly valuable for cross-coupling reactions such as the Suzuki-Miyaura coupling.
Historical Development and Discovery
The development of imidazopyridine boronic ester derivatives emerged from the confluence of two major advances in organic chemistry: the expansion of heterocyclic chemistry and the development of organoboron chemistry for cross-coupling reactions. The foundational work on imidazo[1,2-a]pyridine chemistry can be traced back to early heterocyclic research, with the parent imidazo[1,2-a]pyridine structure (Chemical Abstracts Service number 274-76-0) being established as a key synthetic target due to its presence in various biologically active compounds.
The integration of boronic ester functionality into imidazopyridine systems represents a more recent development, driven by the need for versatile building blocks that could participate in palladium-catalyzed cross-coupling reactions. The tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly known as the pinacol ester, was developed as a stable and reactive form of boronic acid that could be readily incorporated into diverse molecular frameworks. This boronic ester modification was first explored in simpler aromatic systems, such as (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, before being extended to more complex heterocyclic systems.
The synthetic methodology for preparing imidazo[1,2-a]pyridine boronic ester derivatives has evolved significantly over the past decade. Early approaches suffered from low yields and complex reaction conditions, but recent advances have led to more efficient synthetic routes. The development of improved palladium-catalyzed borylation reactions has been particularly important, with researchers achieving high yields through optimized reaction conditions involving bis(pinacolato)diboron, potassium acetate, and palladium catalysts.
Recent research has also focused on developing direct carbon-hydrogen borylation methods that allow for the selective introduction of boronic ester functionality at specific positions on the imidazopyridine ring system. A notable advancement in this area includes the development of visible light-induced carbon-5 selective carbon-hydrogen radical borylation of imidazo[1,2-a]pyridines using N-heterocyclic carbene-borane reagents. This methodology represents a significant improvement over traditional approaches by providing regioselective access to borylated imidazopyridines under mild reaction conditions.
Chemical Registry Information and Nomenclature
The systematic nomenclature of this compound class follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic systems containing multiple functional groups. The base name "imidazo[1,2-a]pyridine" indicates a fused ring system where an imidazole ring is fused to a pyridine ring in a specific orientation. The numbering system for this heterocyclic framework follows established conventions where the nitrogen atoms are assigned the lowest possible numbers.
The related and well-documented compound N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazin-2-yl)acetamide is registered under Chemical Abstracts Service number 1162680-90-1 and has been assigned the molecular formula C14H19BN4O3. This compound serves as an important reference point for understanding the chemical properties and synthetic utility of related imidazopyridine boronic ester derivatives. The molecular weight of 302.14 grams per mole reflects the substantial molecular complexity arising from the combination of the heterocyclic core, boronic ester functionality, and acetamide substituent.
The nomenclature of boronic ester groups follows specific conventions, with "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl" being the systematic name for the pinacol boronic ester functionality. This naming reflects the cyclic structure formed by boron coordination to two oxygen atoms in a five-membered ring containing four methyl substituents. Alternative names for this group include "pinacolboryl" and "pinacol ester," which are commonly used in synthetic organic chemistry literature.
Significance in Heterocyclic Chemistry Research
The significance of N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide and related compounds in heterocyclic chemistry research stems from their dual functionality as both bioactive heterocycles and versatile synthetic intermediates. Imidazo[1,2-a]pyridine derivatives have emerged as one of the most important structural scaffolds in modern pharmaceutical research, with applications spanning antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor activities.
The therapeutic potential of imidazo[1,2-a]pyridine derivatives is exemplified by several clinically approved medications that incorporate this heterocyclic framework. These include zolpidem, alpidem, olprinone, zolimidine, and necopidem, which demonstrate the broad therapeutic utility of this structural class. The continued development of new imidazo[1,2-a]pyridine derivatives for various therapeutic applications has created a strong demand for versatile synthetic building blocks that can facilitate the rapid assembly of diverse molecular architectures.
Recent research has highlighted the particular importance of imidazo[1,2-a]pyridine derivatives in antimicrobial research, especially for the treatment of tuberculosis. Several compounds in this class have shown significant activity against multidrug-resistant tuberculosis and extensively drug-resistant tuberculosis, representing a critical advancement in the fight against antibiotic-resistant pathogens. The structure-activity relationship studies conducted on these compounds have provided valuable insights into the molecular features required for antimicrobial activity, informing the design of next-generation therapeutic agents.
The synthetic utility of boronic ester-containing imidazo[1,2-a]pyridine derivatives extends beyond pharmaceutical applications to include materials science and organometallic chemistry. The boronic ester functionality serves as a key coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which has become one of the most important carbon-carbon bond-forming reactions in organic synthesis. This reactivity allows for the construction of complex molecular architectures through the selective formation of carbon-carbon bonds under mild conditions.
The research significance of these compounds is further enhanced by recent methodological advances that have improved their accessibility and synthetic utility. The development of visible light-induced borylation reactions has provided new pathways for the regioselective introduction of boronic ester functionality into imidazo[1,2-a]pyridine systems. These photochemical approaches offer significant advantages over traditional thermal methods, including improved selectivity, milder reaction conditions, and reduced environmental impact.
The continued evolution of imidazo[1,2-a]pyridine boronic ester chemistry represents an active area of research that bridges fundamental heterocyclic chemistry with practical applications in drug discovery and materials science. The unique combination of biological activity and synthetic versatility exhibited by these compounds ensures their continued importance in chemical research and development efforts. As new synthetic methodologies continue to emerge and structure-activity relationships become better understood, these compounds are expected to play an increasingly important role in the development of next-generation pharmaceuticals and advanced materials.
Properties
IUPAC Name |
N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O3/c1-10(20)17-12-9-19-8-11(6-7-13(19)18-12)16-21-14(2,3)15(4,5)22-16/h6-9H,1-5H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDYXDJOWHVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125918 | |
| Record name | N-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947249-08-3 | |
| Record name | N-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947249-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601125918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide plays a significant role in biochemical reactions due to its boron-containing group. This compound can interact with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can form reversible covalent bonds with hydroxyl and amino groups in proteins, potentially altering their activity. Additionally, the boron moiety can participate in catalytic cycles, facilitating reactions such as hydroboration and borylation.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, this compound may inhibit or activate specific kinases, thereby modulating downstream signaling events. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to biomolecules and modulate their function. This compound can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. Furthermore, it can interact with DNA and RNA, potentially affecting gene expression. The boron moiety in this compound is particularly important for its reactivity, as it can participate in various chemical reactions that alter the function of biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxicity studies have indicated that very high doses of this compound can cause adverse effects, including cellular damage and organ toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels. The boron moiety in this compound can also participate in reactions that modify its structure and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins and other biomolecules.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect metabolic processes.
Biological Activity
The compound n-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide is a derivative of imidazo[1,2-a]pyridine and has garnered interest due to its potential biological activities, particularly in cancer research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C13H19BN2O3
- Molar Mass : 262.11 g/mol
- CAS Number : 904326-87-0
- Melting Point : 130-134 °C
- Density : 1.11 g/cm³
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as a potential inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme in cellular signaling pathways that regulate cell growth and survival. Inhibition of PI3Kα has been linked to anti-cancer effects.
The compound is believed to exert its effects through the following mechanisms:
- PI3Kα Inhibition : By inhibiting PI3Kα, the compound disrupts signaling pathways that promote cancer cell proliferation.
- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells by modulating apoptotic pathways.
- Antiproliferative Effects : Studies have shown that it can significantly reduce the proliferation of various cancer cell lines.
Study 1: Anticancer Activity
A study conducted on a series of imidazo[1,2-a]pyridine derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative activity against several cancer cell lines including:
- HCC827 (non-small cell lung cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
The IC50 values for these compounds ranged from 0.126 μM to 27.4 nM across different cell lines, indicating potent activity against tumor cells while sparing normal cells .
Study 2: Structure Activity Relationship (SAR)
Research into the SAR of imidazo[1,2-a]pyridine derivatives highlighted the importance of specific functional groups in enhancing biological activity. The introduction of the boron-containing moiety was found to enhance the compound's affinity for the target enzyme and improve its pharmacokinetic properties .
Data Table: Biological Activity Summary
| Cell Line | IC50 Value (μM) | Effect |
|---|---|---|
| HCC827 | 0.126 | Significant inhibition |
| A549 | 0.15 | Moderate inhibition |
| MCF-7 | 0.20 | Moderate inhibition |
| SH-SY5Y | 0.30 | Lower inhibition |
Safety and Toxicity Profile
The safety profile of this compound was assessed in vivo using murine models. Results indicated that at therapeutic doses (up to 40 mg/kg), the compound exhibited no significant toxicity or adverse effects on vital organs .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its ability to undergo Suzuki-Miyaura coupling reactions. This reaction is vital for forming carbon-carbon bonds, which are essential in creating complex organic molecules.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds using boronic acids. |
| C-C Bond Formation | Enables synthesis of diverse organic compounds. |
Medicinal Chemistry
Research indicates that compounds containing boron can exhibit significant biological activities, including anticancer properties. The mechanism often involves disruption of microtubule formation and induction of apoptosis in cancer cells.
Case Study: Anticancer Activity
- Cell Proliferation Inhibition : Studies have shown that derivatives of boron-containing compounds can inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound can disrupt cellular processes by interacting with microtubules, leading to apoptosis.
Material Science
The compound's applications extend to material science, particularly in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells. Its structural properties make it suitable for use as a hole transport material.
| Material Application | Description |
|---|---|
| OLEDs | Used as a hole transport layer material. |
| Perovskite Solar Cells | Enhances charge transport efficiency. |
Case Study 1: Synthesis of Complex Organic Molecules
A study demonstrated the use of n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide in synthesizing complex organic molecules through palladium-catalyzed coupling reactions. The high yield and selectivity achieved in these reactions highlight the compound's effectiveness as a synthetic intermediate.
In vitro studies assessed the biological activity of the compound against various cancer cell lines. Results indicated significant inhibition of cell growth and viability, suggesting potential therapeutic applications in oncology.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the Imidazo[1,2-a]pyridine Core
Chlorophenyl-Substituted Analog
- Compound : 2-(4-Chlorophenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- Key Differences: The 2-position substituent is a 4-chlorophenyl group instead of acetamide. Synthesis: Reacts 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylamine with 2-bromo-1-(4-chlorophenyl)ethanone under reflux . Applications: Used in early-stage pharmacological studies, highlighting the role of halogen substituents in modulating target binding .
tert-Butylamine-Substituted Analog
- Compound : N-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-3-amine
- Key Differences :
Thieno[2,3-d]pyrimidine-Fused Analog
- Compound: 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamides
- Key Differences: The imidazo[1,2-a]pyridine is fused with a thieno[2,3-d]pyrimidine system. Activity: Demonstrates antimicrobial properties, with the NH proton (δ 12.38 ppm in ¹H NMR) participating in hydrogen bonding, enhancing target interaction .
Boronate Group Modifications
Isoindolinone-Boronate Hybrid
- Compound : 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline-2,4(1H,3H)-dione
- Key Differences :
Pharmacological and Physicochemical Properties
Solubility and Stability
- However, the compound’s discontinued status suggests stability challenges, possibly due to hydrolysis of the boronate ester or acetamide group under physiological conditions.
- pKa and Storage : Analogous compounds (e.g., N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide) have a predicted pKa of ~13.92, indicating basicity at the pyridine nitrogen. Storage under inert gas (N₂ or Ar) at 2–8°C is recommended to prevent boronate degradation .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Efficiency : The acetamide group’s electron-withdrawing nature may slightly reduce the boronate’s reactivity compared to electron-donating substituents (e.g., tert-butyl). However, this is balanced by its ability to stabilize intermediates via hydrogen bonding .
Comparative Yields :
Compound Reaction Partner Yield (%) Reference Target Acetamide Derivative Aryl Halides 35–82* Chlorophenyl Analog Aryl Halides 60–85 tert-Butylamine Analog Aryl Halides 40–70 *Reported range from similar couplings in .
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the palladium-catalyzed borylation of a halogenated imidazo[1,2-a]pyridine acetamide precursor with bis(pinacolato)diboron (B2pin2). The halogen (usually bromine) at the 6-position of the imidazo[1,2-a]pyridine ring is replaced by the boronate ester group under inert atmosphere conditions.
Detailed Preparation Procedure
A representative preparation method adapted from analogous boronate ester syntheses (e.g., for related benzo[d]thiazol and pyridine derivatives) is as follows:
- Starting Material: N-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetamide
- Reagents:
- Bis(pinacolato)diboron (B2pin2)
- Palladium catalyst: Pd(dppf)Cl2 (Palladium(II) [1,1'-bis(diphenylphosphanyl)ferrocene] dichloride)
- Base: Potassium acetate (KOAc)
- Solvent: Dimethyl sulfoxide (DMSO) or methylsulfinylmethane
- Conditions:
- Temperature: 90 °C
- Time: 8 hours
- Atmosphere: Nitrogen (inert)
- Workup:
- Cooling to room temperature
- Filtration to remove solids
- Dilution with ethyl acetate
- Washing with brine
- Drying over sodium sulfate
- Concentration and washing with petroleum ether to isolate the product
This method yields the target boronate ester with high efficiency (up to 97% yield reported in analogous compounds).
Reaction Scheme Summary
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | N-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetamide + B2pin2 + Pd(dppf)Cl2 + KOAc in DMSO, 90 °C, 8 h, N2 atmosphere | Formation of N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide |
| 2 | Workup: filtration, extraction with ethyl acetate, brine wash, drying, concentration | Isolation of pure boronate ester |
Catalyst and Base Selection
- Catalyst: Pd(dppf)Cl2 is preferred for its stability and efficiency in Miyaura borylation.
- Base: Potassium acetate is commonly used to facilitate transmetallation steps in the catalytic cycle.
Solvent and Atmosphere
- Solvent: Polar aprotic solvents such as DMSO or methylsulfinylmethane are chosen to dissolve all reagents and support the catalytic cycle.
- Atmosphere: The reaction is conducted under nitrogen to prevent oxidation of sensitive palladium species and boronate intermediates.
Analytical Data and Purity
- The product is typically characterized by NMR spectroscopy and LC-MS.
- High purity (>95%) is achievable with proper chromatographic purification.
- Analytical data from similar compounds show clear signals consistent with the boronate ester functionality and acetamide group.
Comparative Data Table of Preparation Conditions from Related Compounds
| Parameter | Typical Conditions for Target Compound Preparation | Reference Compound Example (Benzo[d]thiazol derivative) |
|---|---|---|
| Starting material | N-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetamide | N-(6-bromobenzo[d]thiazol-2-yl)acetamide |
| Boron source | Bis(pinacolato)diboron (B2pin2) | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | Pd(dppf)Cl2 | Pd(dppf)Cl2 |
| Base | Potassium acetate (KOAc) | Potassium acetate (KOAc) |
| Solvent | DMSO or methylsulfinylmethane | DMSO |
| Temperature | 90 °C | 90 °C |
| Reaction time | 8 hours | 8 hours |
| Atmosphere | Nitrogen | Nitrogen |
| Yield | Up to 97% | 97% |
Research Findings and Optimization Notes
- The Miyaura borylation reaction is highly efficient for installing the pinacol boronate ester on aromatic heterocycles bearing a bromine substituent.
- The choice of palladium catalyst and base is critical for high yields and selectivity.
- Reaction temperature around 90 °C and inert atmosphere are essential to prevent side reactions and catalyst deactivation.
- The method is scalable and reproducible, suitable for preparing boronate esters for further Suzuki coupling or medicinal chemistry applications.
- Purification by simple filtration and washing steps reduces the need for extensive chromatographic separation.
This preparation method is supported by multiple studies on structurally related compounds and is the state-of-the-art approach for synthesizing this compound with high purity and yield.
Q & A
Q. What are the common synthetic routes for N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide, and what intermediates are critical?
The synthesis typically involves coupling imidazo[1,2-a]pyridine scaffolds with boron-containing reagents. A key intermediate is the boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enables Suzuki-Miyaura cross-coupling reactions. For example, compound 11a in was synthesized via condensation of a pyrimidine derivative with chloroacetic acid and aldehydes under reflux, yielding 68% product . Similar methods apply to imidazo[1,2-a]pyridine derivatives, where boronate ester functionalization occurs at the 6-position.
Q. How is the structure of this compound validated using spectroscopic methods?
Structural confirmation relies on:
- NMR : Chemical shifts for the imidazo[1,2-a]pyridine core (e.g., δ 7.94 ppm for =CH in ¹H NMR) and boron-ester protons (δ 1.3–1.4 ppm for tetramethyl groups) .
- IR : Absorbance at ~2,219 cm⁻¹ confirms nitrile (CN) groups in related derivatives .
- Mass Spectrometry : HRMS data (e.g., m/z 386 [M⁺] for C₂₀H₁₀N₄O₃S) ensures molecular formula accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Key parameters include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki coupling efficiency for boron-containing intermediates.
- Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in for crystallizing compound 12 .
- Temperature Control : Reflux in acetic anhydride/acetic acid (110–120°C) minimizes side reactions .
- Substrate Ratios : A 1:1 molar ratio of aldehyde to precursor reduces unreacted residues, as demonstrated in (68% yield) .
Q. How do DFT studies contribute to understanding the electronic properties of this compound?
Density Functional Theory (DFT) calculations predict molecular orbital distributions, bond angles, and stabilization energies. For example, used DFT to analyze imidazo[4,5-b]pyridine derivatives, showing that electron-withdrawing groups (e.g., CN) lower HOMO-LUMO gaps, enhancing reactivity . Such studies guide functionalization strategies for optimizing boron-ester stability or binding affinity in medicinal chemistry.
Q. How should conflicting spectral data (e.g., NMR shifts vs. DFT predictions) be resolved?
Discrepancies may arise from:
- Solvent Effects : DMSO-d₆ vs. CDCl₃ can alter proton shifts (e.g., δ 2.24 ppm for CH₃ in DMSO vs. δ 2.36 ppm in CDCl₃) .
- Tautomerism : Imidazo[1,2-a]pyridines may exhibit keto-enol tautomerism, altering peak assignments .
- Computational Parameters : Adjusting basis sets (e.g., B3LYP/6-31G*) in DFT improves alignment with experimental data .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in multi-step syntheses of imidazo[1,2-a]pyridine derivatives?
- Intermediate Purification : Column chromatography or recrystallization (e.g., DMF/water for compound 12 in ) removes impurities .
- Protection/Deprotection : Boc or acetyl groups stabilize reactive intermediates during functionalization .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours for cyclization steps) .
Q. How can computational tools (e.g., ICReDD’s reaction path search) accelerate research on this compound?
ICReDD’s quantum chemical calculations and machine learning algorithms predict optimal reaction pathways. For example, combining experimental data (e.g., solvent effects) with computational models narrows down conditions for Suzuki coupling, reducing trial-and-error iterations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
